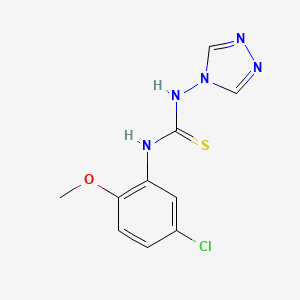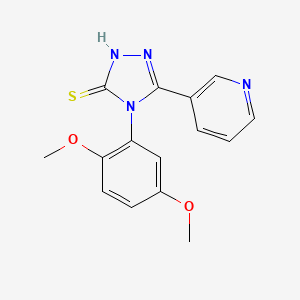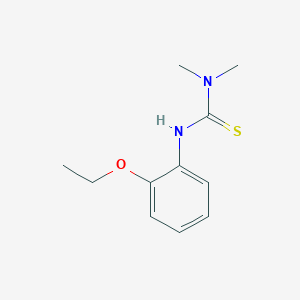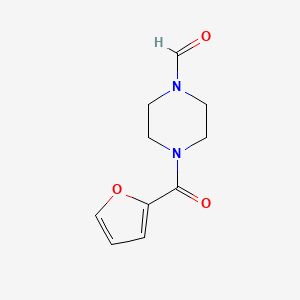
4-(2-furoyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as FPCA and has a molecular formula of C12H13N2O3. FPCA is a versatile compound that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of FPCA is not fully understood. However, studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPCA has been shown to have a range of biochemical and physiological effects. Studies have shown that FPCA can selectively bind to copper ions, which may play a role in its biological activity. FPCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPCA has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPCA is its versatility. FPCA has shown promising results in various scientific studies, making it a potential candidate for the development of fluorescent probes and anticancer drugs. However, one of the limitations of FPCA is its potential toxicity. Further studies are needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.
Orientations Futures
There are several future directions for the study of FPCA. One potential direction is the development of FPCA-based fluorescent probes for the detection of copper ions in biological systems. Another potential direction is the development of FPCA-based anticancer drugs. Further studies are also needed to determine the safety and toxicity of FPCA before it can be used in human clinical trials.
Méthodes De Synthèse
The synthesis of FPCA involves the reaction of 2-furoyl chloride with piperazine in the presence of anhydrous potassium carbonate. The resulting product is then treated with sodium borohydride to yield FPCA. This method has been reported to yield FPCA in high purity and yield.
Applications De Recherche Scientifique
FPCA has been studied extensively for its potential applications in various scientific fields. One of the primary applications of FPCA is in the development of fluorescent probes for the detection of metal ions. FPCA has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
FPCA has also been studied for its potential applications in cancer research. Studies have shown that FPCA can induce apoptosis in cancer cells by activating the caspase pathway. This makes FPCA a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-8-11-3-5-12(6-4-11)10(14)9-2-1-7-15-9/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYHYZSWJBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-carbonyl)piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)
![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)


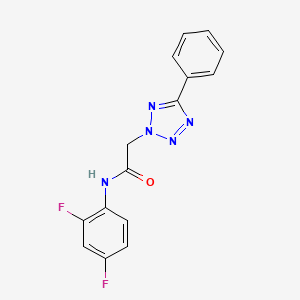
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
